molecular formula C4H4N4O4 B1329850 1-Methyl-3,5-dinitropyrazole CAS No. 32683-48-0

1-Methyl-3,5-dinitropyrazole

Cat. No.: B1329850
CAS No.: 32683-48-0
M. Wt: 172.1 g/mol
InChI Key: UWSPNIADTGDCIW-UHFFFAOYSA-N
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Description

1-Methyl-3,5-dinitropyrazole is a chemical compound with the molecular formula C4H4N4O4 and a molecular weight of 172.0990. It is a derivative of pyrazole, characterized by the presence of two nitro groups at the 3 and 5 positions and a methyl group at the 1 position. This compound is known for its energetic properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

1-Methyl-3,5-dinitropyrazole, also known as 1-methyl-3,5-dinitro-1H-pyrazole, is a compound with a molecular weight of 172.0990 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound can undergo reactions under the action of nucleophiles . This suggests that it may interact with its targets through nucleophilic substitution reactions, leading to changes in the structure of the target molecules. More research is needed to fully understand the compound’s mode of action.

Biochemical Pathways

It’s known that the compound can participate in reactions involving nucleophiles , suggesting that it may affect biochemical pathways involving nucleophilic reactions

Result of Action

It’s known that the compound can undergo reactions under the action of nucleophiles , suggesting that it may cause structural changes in its target molecules. More research is needed to fully understand the molecular and cellular effects of the compound’s action.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, when the temperature is higher than the melting point, the compound begins to melt, the molecular motion becomes intense, and the volume expands These changes can potentially influence the compound’s action, efficacy, and stability

Preparation Methods

The synthesis of 1-Methyl-3,5-dinitropyrazole typically involves nitration and methylation reactions. One common method starts with pyrazole, which undergoes nitration to introduce nitro groups at the desired positions. The nitration can be achieved using a mixture of nitric acid and sulfuric acid. Following nitration, the compound is methylated using methyl iodide in the presence of a base such as sodium hydroxide. The reaction conditions include stirring the mixture at room temperature for several hours, followed by extraction and purification to obtain the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-3,5-dinitropyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-Methyl-3,5-dinitropyrazole has several scientific research applications:

Comparison with Similar Compounds

1-Methyl-3,5-dinitropyrazole can be compared with other nitropyrazole derivatives such as:

  • 1-Methyl-3,4-dinitropyrazole
  • 1-Methyl-4,5-dinitropyrazole
  • 1-Methyl-3,5-dinitroimidazole

These compounds share similar structural features but differ in the position and number of nitro groups. The unique arrangement of nitro groups in this compound contributes to its distinct reactivity and energetic properties. For example, 1-Methyl-3,4-dinitropyrazole has nitro groups at the 3 and 4 positions, which can lead to different chemical behavior and applications .

Properties

IUPAC Name

1-methyl-3,5-dinitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-6-4(8(11)12)2-3(5-6)7(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSPNIADTGDCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186353
Record name 1-Methyl-3,5-dinitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32683-48-0
Record name 1-Methyl-3,5-dinitropyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032683480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3,5-dinitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key physicochemical properties of 1-methyl-3,5-dinitropyrazole?

A1: this compound is characterized by its molecular formula C4H4N4O4 and a molecular weight of 172.09 g/mol. [, ] While specific spectroscopic data is not detailed in the provided research, its structure has been confirmed through FTIR, NMR, and elemental analysis. [, ] One notable characteristic is its melting point of 94.8°C, making it a potentially attractive melt-castable material. []

Q2: How does the reactivity of this compound compare to similar compounds?

A2: Research indicates that the nitro group in the 4-position of this compound is susceptible to nucleophilic displacement reactions. [, ] This reactivity opens up possibilities for synthesizing derivatives with potentially altered properties.

Q3: What are the potential applications of this compound?

A3: The research suggests that this compound holds promise as a potential replacement for trinitrotoluene (TNT) in energetic material applications. [] This is attributed to its favorable melting point, good thermal stability (decomposition temperature: 293.2°C), and compatibility with other materials. [] Furthermore, its synthesis is considered more environmentally friendly with a higher yield compared to TNT. []

Q4: How does the impact sensitivity of this compound compare to other energetic materials?

A4: Studies indicate that this compound exhibits higher impact sensitivity than TNAZ (1,3,3-trinitroazetidine) but is similar to RDX (cyclotrimethylenetrinitramine). [] This sensitivity should be carefully considered in its potential applications and handling procedures.

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